molecular formula C10H11ClN2O B2390996 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride CAS No. 1909310-04-8

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

Cat. No.: B2390996
CAS No.: 1909310-04-8
M. Wt: 210.66 g/mol
InChI Key: UWYSFRIPZDDFCR-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H11Cl2N2O It is a derivative of aniline and oxazole, featuring a methyl group and a dihydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base such as sodium hydride.

    Amination: The oxazole derivative is then subjected to amination using aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Methylation: The resulting product is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, nucleophiles

Major Products Formed

    Oxidation: Oxazole derivatives

    Reduction: Reduced oxazole compounds

    Substitution: Substituted aniline derivatives

Scientific Research Applications

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride
  • 2-Methyl-3-(1,3-thiazol-2-yl)aniline dihydrochloride
  • 2-Methyl-3-(1,3-imidazol-2-yl)aniline dihydrochloride

Uniqueness

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxazole ring structure contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1909310-04-8

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H

InChI Key

UWYSFRIPZDDFCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC=CO2.Cl

solubility

not available

Origin of Product

United States

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